(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide
Description
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-13-2-4-14(5-3-13)18-12-26-20(24-18)16(10-21)11-23-17-8-6-15(7-9-17)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFDDYOXYENRC-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H22N4OS
- Molecular Weight : 406.51 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The thiazole moiety is known to enhance the compound's affinity for specific targets, leading to modulation of cellular processes.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 100 - 400 |
| Reference Drug (Chloramphenicol) | Antibacterial | 25 - 50 |
| Fluconazole (Reference for Fungi) | Antifungal | 24 - 26 |
These results suggest that while the compound shows potential as an antibacterial agent, its antifungal activity may be more pronounced.
Anticancer Activity
Recent studies have focused on the anticancer properties of thiazole derivatives. The compound was tested against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results from colorimetric MTT assays indicated that:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HCT-116 | 5.0 ± 0.3 | Harmine (IC50 = 2.40 ± 0.12 µM) |
| HepG2 | 6.5 ± 0.5 | Harmine |
These findings highlight the potential of this compound as a lead compound in cancer therapy.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain modifications to the thiazole ring significantly enhanced antimicrobial activity, suggesting a structure–activity relationship that could inform future drug design.
- Case Study on Anticancer Properties : Another investigation assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The study found that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited superior anticancer activity compared to their counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Thiazole Ring
Key analogs from the N-(thiazol-2-yl)benzamide series () highlight the critical role of substituents on the thiazole ring’s 4- and 5-positions. For example:
- Compound 2d (4-(p-tolyl) substituent): Exhibits reduced ZAC (zinc-activated channel) inhibitory activity compared to the parent compound 1 (unmodified thiazole). This suggests steric or electronic hindrance from the p-tolyl group may diminish target engagement .
- Compound 2b (4-tert-butyl substituent) and 2c (4-ethylacetyl substituent): Both show enhanced potency and efficacy at ZAC, indicating bulkier hydrophobic groups may improve binding interactions .
Table 1: Impact of Thiazole Substituents on ZAC Activity
| Compound | Thiazole Substituent | Activity Relative to Parent (1) |
|---|---|---|
| 2a | 5-methyl | Inactive |
| 2b | 4-tert-butyl | ↑ Potency, ↑ Efficacy |
| 2c | 4-ethylacetyl | ↑ Potency, ↑ Efficacy |
| 2d | 4-(p-tolyl) | ↓ Potency, ↓ Efficacy |
However, its unique cyano-vinylamino linker may confer distinct physicochemical properties, such as improved solubility or alternative binding modes .
Benzamide Core Modifications
describes analogs with modified benzamide moieties, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h). Comparatively, the target compound’s unsubstituted benzamide core may limit solubility but preserve planar geometry for π-π stacking interactions in hydrophobic binding pockets .
Table 2: Structural and Functional Comparison with Benzamide Analogs
Research Implications and Limitations
The target compound’s structural profile positions it as a candidate for further optimization. For instance:
- Activity Trade-offs : The 4-(p-tolyl) group may reduce ZAC activity but could enhance selectivity for other targets (e.g., kinases) via hydrophobic interactions.
Future studies should explore substitutions at the thiazole 5-position or benzamide para-position to balance solubility and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
